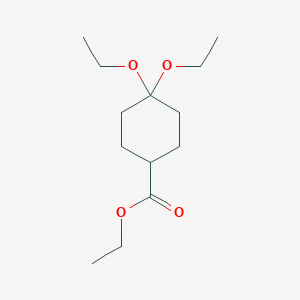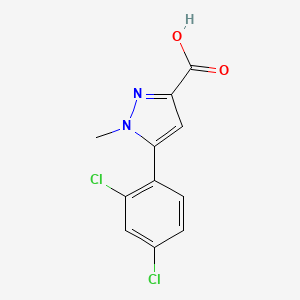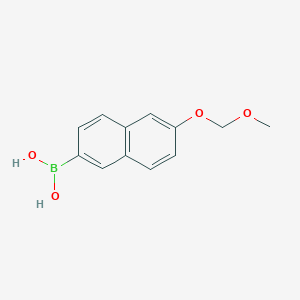
(4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is an organic compound with the molecular formula C32H30N2O2. It is an aromatic heterocyclic compound, containing both an oxazole and a benzene ring. It has been studied in the laboratory for its potential applications in a range of scientific fields, including organic synthesis, materials science, and medical research.
Wissenschaftliche Forschungsanwendungen
Stereochemistry in Palladium-Catalyzed Copolymerization
Research conducted by Gsponer, Milani, and Consiglio (2002) explored the influence of chirality in ligands on the stereochemistry of copolymerization processes. Their study revealed that diaquapalladium(2+) trifluoromethanesulfonates, when modified with similar chiral ligands, could produce isotactic poly(1-oxo-2-phenylpropane-1,3-diyl) through the copolymerization of styrene with carbon monoxide. This finding indicates the potential of specific chiral ligands to control the stereochemistry of polymer chains during synthesis, underscoring the importance of molecular architecture in polymer science (Gsponer, Milani, & Consiglio, 2002).
Antimicrobial and Antioxidant Properties of Triazole Derivatives
A study by Düğdü et al. (2014) synthesized novel triazole-thiol and thiadiazole derivatives, demonstrating their significant antimicrobial activities and good antioxidant properties. This research exemplifies the broad potential of heterocyclic compounds in pharmaceutical applications, particularly in developing new antimicrobials and antioxidants (Düğdü, Ünver, Ünlüer, & Sancak, 2014).
Coordination Polymers for Material Science
Yang et al. (2013) constructed a series of coordination polymers using 3,5-dinitrosalicylic acid and flexible bis(triazole) ligands. These polymers exhibited diverse structural arrangements and potential applications in material science, from catalysis to molecular sensing. The study emphasizes the role of organic ligands in tailoring the properties of coordination polymers (Yang, Du, Yang, Kan, & Jian‐Fang Ma, 2013).
Polymerization Catalysts from Aluminum Complexes
Research by Bakthavachalam and Reddy (2013) on the synthesis of aluminum complexes with triaza ligands highlighted their efficacy as catalysts in the polymerization of ε-caprolactone. The findings point to the versatility of metal-ligand complexes in catalyzing polymerization reactions, which is crucial for the development of biodegradable polymers (Bakthavachalam & Reddy, 2013).
Heterocyclic Compounds in Antimicrobial Studies
Padalkar et al. (2014) synthesized novel benzimidazole, benzoxazole, and benzothiazole derivatives, demonstrating excellent broad-spectrum antimicrobial activity. This study underlines the potential of heterocyclic chemistry in discovering new therapeutics against bacterial and fungal infections (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).
Eigenschaften
IUPAC Name |
(4S)-4-benzyl-2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2O2/c1-5-13-27(14-6-1)21-31-25-38-33(36-31)35(23-29-17-9-3-10-18-29,24-30-19-11-4-12-20-30)34-37-32(26-39-34)22-28-15-7-2-8-16-28/h1-20,31-32H,21-26H2/t31-,32-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXKGPGJFXJNKF-ACHIHNKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B6334670.png)


![2-(2,3-Difluorophenyl)[1,3]dioxolane](/img/structure/B6334701.png)






